molecular formula C17H14ClN3OS B5696095 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

Cat. No. B5696095
M. Wt: 343.8 g/mol
InChI Key: YRNFKSABFAEWRN-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone, also known as CTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPE is a thioether derivative of 1,2,4-triazole, which is known for its diverse biological activities. In

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has been reported to possess antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, it is believed to exert its biological activities by interacting with the target molecules through covalent or non-covalent interactions. This compound has been reported to inhibit the growth of various microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. This compound has also been reported to possess antioxidant activity and to scavenge free radicals. In addition, it has been shown to reduce inflammation and to possess analgesic activity.

Advantages and Limitations for Lab Experiments

2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also soluble in various organic solvents, which makes it easy to handle. However, this compound has some limitations as well. It is toxic in nature and requires proper handling and disposal. Moreover, its biological activities are not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One potential area of research is to explore its potential as an anticancer agent. The mechanism of action of this compound in inducing apoptosis in cancer cells needs to be further elucidated. Another potential area of research is to explore its potential as a corrosion inhibitor in industrial applications. The synthesis of this compound derivatives with improved biological activities and reduced toxicity is also an area of interest. Finally, the development of new synthetic routes for this compound could lead to the discovery of new derivatives with diverse biological activities.

Synthesis Methods

The synthesis of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves the reaction of 2-chloroacetophenone with 5-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with phenylmagnesium bromide to obtain the final product. The yield of the synthesis is reported to be around 60%.

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-21-16(13-9-5-6-10-14(13)18)19-20-17(21)23-11-15(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNFKSABFAEWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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